3-(2-chlorobenzyl)-2-methyl-4(3H)-quinazolinone
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Overview
Description
3-(2-Chlorobenzyl)-2-methyl-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-2-methyl-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methyl-4(3H)-quinazolinone, which can be synthesized from anthranilic acid and acetic anhydride.
Alkylation: The 2-methyl-4(3H)-quinazolinone is then alkylated with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The reaction mixture is purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorobenzyl)-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinazolinone core can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the quinazolinone ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 3-(2-substituted benzyl)-2-methyl-4(3H)-quinazolinone derivatives.
Oxidation: Formation of quinazolinone N-oxides.
Reduction: Formation of dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-chlorobenzyl)-2-methyl-4(3H)-quinazolinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use as herbicides, fungicides, and insecticides.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor sites, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorobenzyl)-2-methyl-4(3H)-quinazolinone: Unique due to its specific substitution pattern.
2-Methyl-4(3H)-quinazolinone: Lacks the 2-chlorobenzyl group, resulting in different chemical and biological properties.
3-Benzyl-2-methyl-4(3H)-quinazolinone: Similar structure but without the chlorine atom, affecting its reactivity and biological activity.
Uniqueness
The presence of the 2-chlorobenzyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other quinazolinone derivatives and highlights its potential for specialized applications in research and industry.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-18-15-9-5-3-7-13(15)16(20)19(11)10-12-6-2-4-8-14(12)17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCHUQQKAWBBIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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